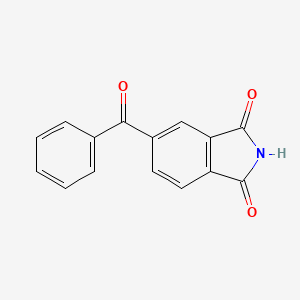
5-Benzoylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoylisoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. Isoindoline-1,3-dione derivatives are commonly referred to as phthalimides and are found in various natural products and synthetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods: Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzoylisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Cs2CO3 for domino β-addition and γ-aldol reactions . Other reagents and conditions vary depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, reactions with tetraynes and substituted imidazoles can yield highly substituted isoindoline-1,3-dione derivatives .
Wissenschaftliche Forschungsanwendungen
5-Benzoylisoindoline-1,3-dione has a wide range of scientific research applications. It is used in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5-Benzoylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as N-substituted imides and phthalimides . These compounds share structural similarities and exhibit diverse biological activities.
Uniqueness: This compound is unique due to its specific benzoyl substitution, which may confer distinct chemical reactivity and biological properties compared to other isoindoline-1,3-dione derivatives .
Eigenschaften
CAS-Nummer |
114521-66-3 |
|---|---|
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
5-benzoylisoindole-1,3-dione |
InChI |
InChI=1S/C15H9NO3/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)15(19)16-14(11)18/h1-8H,(H,16,18,19) |
InChI-Schlüssel |
WGZQUENEIKSNOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



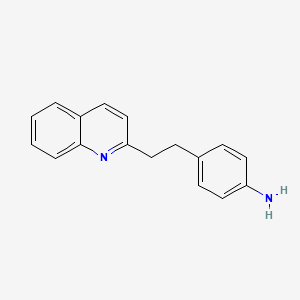
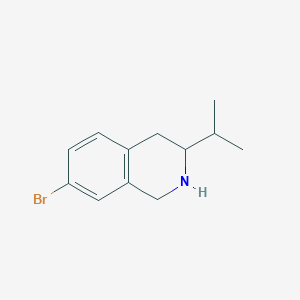

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11863961.png)
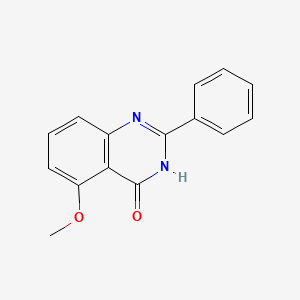


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
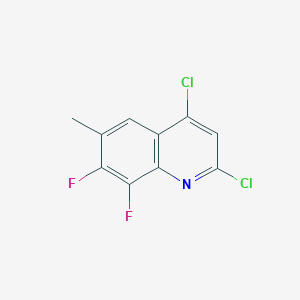
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)


